molecular formula C11H13BrO B8599048 2'-Bromovalerophenone

2'-Bromovalerophenone

Cat. No. B8599048
M. Wt: 241.12 g/mol
InChI Key: WLFYGMDTYFYMCU-UHFFFAOYSA-N
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Patent
US05235068

Procedure details

In 50 ml of tetrachloroethane were dissolved 5.11 g (0.05 mole) of valeric acid and 9.83 g (0.0575 mole) of monochloroacetic anhydride. To the resulting solution were added 9.42 g (0.06 mole) of bromobenzene and 0.8 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 115° C. for 10 hours. After completion of the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 6.75 g of valerylbromobenzene.
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].ClCC(OC(=O)CCl)=O.[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>ClCC(Cl)(Cl)Cl>[C:1]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[Br:17])(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
9.42 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
5.11 g
Type
reactant
Smiles
C(CCCC)(=O)O
Name
Quantity
9.83 g
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 115° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed successively with water, 5% aqueous sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CCCC)(=O)C1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.75 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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